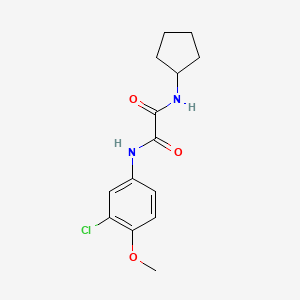

![molecular formula C23H25N3O3 B2881978 2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone CAS No. 950034-18-1](/img/structure/B2881978.png)

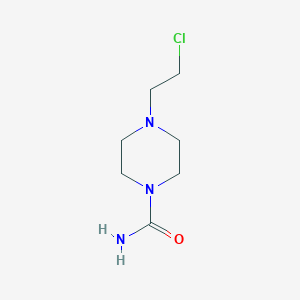

2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Applications De Recherche Scientifique

Synthesis and Characterization

Bhat, Al-Omar, Ghabbour, and Naglah (2018) conducted research on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties. They developed a one-pot Biginelli synthesis method that is both efficient and yields the compounds in good measure. This study illustrates the potential for creating diverse chemical compounds with possible pharmacological applications (Bhat et al., 2018).

Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) explored the crystalline structure of oxime derivatives including succinimid and morpholin groups. Their findings contribute to understanding the molecular configurations that can influence the chemical and pharmacological properties of these compounds (Dinçer et al., 2005).

Biological Activities and Applications

Che, Liu, Tian, Hu, Chen, and Chen (2015) identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the potential therapeutic applications of such compounds. Among these derivatives, specific ones showed promising activity against HIV-1 replication, highlighting the significance of structural modifications in enhancing biological activity (Che et al., 2015).

Aljohani, Said, Lentz, Basar, Albar, Alraqa, and Ali (2019) developed a microwave-assisted synthesis method for mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction. This environmentally benign methodology demonstrates the efficient synthesis of compounds with potential pharmacological activities (Aljohani et al., 2019).

Antimicrobial and Anti-inflammatory Activities

- Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) investigated the anti-inflammatory activity of novel series of thiophene derivatives, highlighting the importance of morpholine rings in enhancing biological effects. Their findings indicate that compounds with additional morpholine rings may exhibit significant anti-inflammatory activity, offering a promising direction for the development of new therapeutic agents (Helal et al., 2015).

Mécanisme D'action

Target of Action

CHEMBL3633650, also known as 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one or 2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone, is an antagonist of the mouse GPRC6A receptor . The GPRC6A receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

The compound interacts with the GPRC6A receptor, inhibiting the receptor’s response to its natural ligands . This interaction results in the inhibition of the receptor’s downstream signaling pathways, leading to changes in cellular function.

Biochemical Pathways

These could include various intracellular signaling cascades that regulate cellular functions such as metabolism, growth, and differentiation .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

The molecular and cellular effects of CHEMBL3633650’s action are largely dependent on the specific cell type and the role of GPRC6A in those cells. By inhibiting GPRC6A, CHEMBL3633650 could potentially alter a variety of cellular processes regulated by this receptor .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL3633650. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with the GPRC6A receptor .

Propriétés

IUPAC Name |

2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-25(16-21(28)26-11-13-29-14-12-26)15-20(27)22-18-9-5-6-10-19(18)24-23(22)17-7-3-2-4-8-17/h2-10,24H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUZIJBUVKTDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

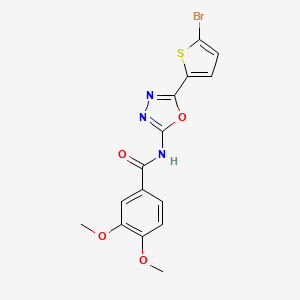

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

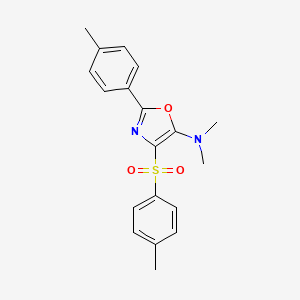

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)

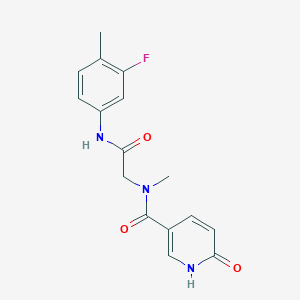

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)